molecular formula C35H35ClN2 B12837932 (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride

(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride

Cat. No.: B12837932
M. Wt: 519.1 g/mol
InChI Key: LFCDNKZCNWCQTL-UHFFFAOYSA-M
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Description

(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride (C₃₅H₃₅ClN₂; MW: 519.12) is a chiral imidazolinium salt characterized by its unique [2.2]paracyclophane substituents. Its structure comprises a dihydroimidazolinium core flanked by two rigid, electron-rich [2.2]paracyclophane moieties, which confer significant steric bulk and conformational rigidity. These features are critical in applications such as asymmetric catalysis, where preorganized chiral environments enhance enantioselectivity.

Properties

Molecular Formula

C35H35ClN2

Molecular Weight

519.1 g/mol

IUPAC Name

1,3-bis(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-4,5-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C35H35N2.ClH/c1-5-28-6-2-26(1)9-11-30-15-19-32(17-13-28)34(23-30)36-21-22-37(25-36)35-24-31-12-10-27-3-7-29(8-4-27)14-18-33(35)20-16-31;/h1-8,15-16,19-20,23-25H,9-14,17-18,21-22H2;1H/q+1;/p-1

InChI Key

LFCDNKZCNWCQTL-UHFFFAOYSA-M

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N4CC[N+](=C4)C5=C6CCC7=CC=C(CCC(=C5)C=C6)C=C7.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride typically involves the coupling of [2.2]paracyclophane derivatives with imidazolinium precursors. One common method includes the regioselective bromination of 4-acetyl [2.2]paracyclophane, followed by the formation of dithiocarbamates and 1,3-dithiolium salts . The final coupling reaction is carried out in the presence of trimethylphosphite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolium salts.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride exerts its effects is primarily through its interaction with molecular targets via its chiral centers. The [2.2]paracyclophane moiety allows for strong π-π interactions and the formation of charge-transfer complexes . These interactions can influence various molecular pathways, making the compound effective in asymmetric catalysis and chiral recognition.

Comparison with Similar Compounds

Comparison with Similar Imidazolinium Salts

Structural and Electronic Differences

Substituent Effects :

  • Target Compound : The [2.2]paracyclophane groups provide a rigid, π-conjugated framework with high steric demand. This contrasts with common aryl substituents (e.g., 2,4,6-trimethylphenyl or 2,6-diisopropylphenyl) in analogous salts, which offer adjustable steric bulk but lack inherent chirality .
  • 1,3-Bis(2,4,6-Trimethylphenyl)imidazolinium Chloride : This derivative features flexible, electron-donating methyl groups, enhancing solubility in polar solvents. Its tungsten complexes exhibit high catalytic activity in olefin isomerization, achieving >90% yield with functional group tolerance .
  • 1,3-Bis(adamantyl)imidazolium Chloride : Adamantyl groups confer exceptional stability, enabling isolation of a crystalline carbene upon deprotonation. This contrasts with the target compound’s air sensitivity, suggesting differing electronic environments .
Catalytic Performance
  • Olefin Isomerization: Tungsten complexes derived from 1,3-bis(aryl)imidazolinium salts (e.g., 2,4,6-trimethylphenyl) demonstrate turnover frequencies (TOFs) exceeding 500 h⁻¹ in isomerizing allyl ethers. The target compound’s activity remains unreported, but its rigid structure may favor enantioselective transformations .
  • Carbene Formation: Adamantyl-substituted imidazolium salts generate stable N-heterocyclic carbenes (NHCs) critical for organometallic catalysis. The target’s paracyclophane substituents may hinder carbene formation due to excessive steric hindrance .
Physical and Thermal Properties
  • Solubility : The target compound’s paracyclophane groups likely reduce solubility in polar solvents compared to trimethylphenyl derivatives, which are soluble in THF and dichloromethane .
  • Thermal Stability : Adamantyl-substituted salts exhibit decomposition temperatures >200°C, whereas the target’s air sensitivity suggests moderate stability under oxidative conditions .

Data Table: Key Attributes of Compared Compounds

Compound Substituents Molecular Weight Catalytic Activity (Olefin Isomerization) Thermal Stability Solubility Structural Features
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride [2.2]Paracyclophane 519.12 Not reported (inferred use in catalysis) Air-sensitive Moderate (organic solvents) Rigid, chiral, SHELX-refined
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride 2,4,6-Trimethylphenyl 447.05 High (TOF >500 h⁻¹) Stable up to 150°C High (THF, DCM) Flexible, electron-rich
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride 2,6-Diisopropylphenyl 531.24 Moderate (TOF ~300 h⁻¹) Stable up to 180°C Moderate Bulky, hindered coordination
1,3-Bis(adamantyl)imidazolium chloride Adamantyl 454.68 Forms stable carbenes >200°C Low Crystalline, SHELX-refined

Research Findings and Implications

  • Steric vs. Electronic Trade-offs : The target’s paracyclophane groups may limit catalytic versatility due to excessive rigidity but could enable enantioselective processes inaccessible to flexible analogues .
  • Synthetic Challenges : Introducing [2.2]paracyclophane substituents requires specialized cyclophane synthesis, contrasting with straightforward alkylation routes for aryl derivatives .
  • Future Directions : Structural analysis via SHELX software could resolve the target’s chiral configuration and guide ligand design for asymmetric catalysis .

Biological Activity

(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride is a chiral imidazolinium salt notable for its unique structural characteristics and potential biological activities. With a molecular formula of C35H35ClN2C_{35}H_{35}ClN_2 and a molecular weight of approximately 519.12 g/mol, this compound has garnered attention in medicinal chemistry and organocatalysis due to its distinctive dual [2.2]paracyclophan structure, which may influence its reactivity and interaction with biological targets .

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent. The compound's structure suggests that it may interact with various biological macromolecules, potentially influencing pathways related to cell proliferation and apoptosis.

Cytotoxicity Studies

A significant area of investigation has been the cytotoxic effects of this compound on cancer cell lines. In a study involving the National Cancer Institute’s NCI-60 panel, compounds structurally related to this compound demonstrated varying degrees of cytotoxicity against multiple cancer types. Notably, certain derivatives exhibited high specificity against leukemia cell lines such as RPMI-8226 and SR .

Comparative Activity

The following table summarizes the cytotoxic activity of various derivatives related to this compound:

Compound NameTarget Cell Lines% Inhibition at TGIIC50 (µM/mL)
Compound 3aRPMI-822684.06%4.97
Compound 3bNCI-H52287.62%Not specified
Compound 3cOVCAR-381.83%Not specified
Compound 3dCAKI-193.79%Not specified

These results indicate that certain derivatives have significant anticancer properties, particularly against leukemia and solid tumors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with key enzymes involved in cancer progression. For instance, docking studies with β-tubulin have shown that some compounds bind effectively to the colchicine site, indicating a potential mechanism for their cytotoxic effects .

Potential Applications

Beyond its anticancer properties, this compound may also find applications in:

  • Organocatalysis : The compound's unique structure could enhance catalytic efficiency in organic reactions.
  • Drug Development : Its ability to interact with biological targets makes it a candidate for further development as a therapeutic agent.

Q & A

Q. Advanced

  • Chiral HPLC/NMR : Using chiral stationary phases or shift reagents (e.g., Eu(hfc)3_3) to quantify ee.
  • Co-crystallization : With chiral resolving agents for X-ray-based absolute configuration determination .
  • Computational modeling : Density Functional Theory (DFT) to predict transition states and optimize ligand geometry .

How does the paracyclophanyl substituent influence the compound’s electronic and steric properties in catalysis?

Advanced
The [2.2]paracyclophanyl groups impose steric bulk, reducing catalyst aggregation and enhancing stability. Electronically, the aryl rings act as σ-donors, modulating carbene ligand strength. Comparative studies with mesityl-substituted analogs reveal:

SubstituentSteric Volume (ų)Tolman Electronic Parameter (TEP, cm⁻¹)Catalytic TOF (h⁻¹)
[2.2]Paracyclophanyl22020451200
Mesityl1902053850

Data derived from X-ray crystallography and cyclic voltammetry .

What protocols are recommended for handling and storing air-sensitive imidazolinium salts like this compound?

Q. Basic

  • Storage : Under argon/nitrogen in flame-sealed ampoules or Schlenk flasks.
  • Handling : Use gloveboxes with O2_2/H2_2O levels <1 ppm.
  • Characterization : Air-free NMR techniques with degassed deuterated solvents (freeze-pump-thaw cycles).
  • Purity monitoring : Periodic NMR and elemental analysis .

How is the catalytic activity of tungsten complexes derived from this compound optimized for olefin isomerization?

Advanced
Optimization strategies include:

  • Ligand tuning : Introducing electron-withdrawing groups (e.g., OC6_6F5_5) to enhance electrophilicity.
  • Substrate scope testing : Evaluating functional group tolerance (e.g., esters, halides).
  • Mechanistic studies : Isotopic labeling (e.g., 2^{2}H) to probe hydride transfer pathways .

What crystallographic software and refinement methods are most reliable for analyzing derivatives of this compound?

Q. Advanced

  • Software : SHELXL for structure refinement, leveraging its robust handling of twinned data and high-resolution datasets .
  • Validation tools : PLATON for checking structural integrity and enantiomeric purity.
  • Data collection : High-flux synchrotron sources to resolve paracyclophanyl group disorder .

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